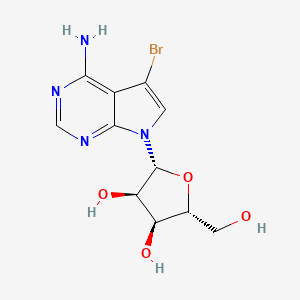

5-Bromotubercidin

説明

Contextualization as a Pyrrolo[2,3-d]pyrimidine Nucleoside Analogue

5-Bromotubercidin is a synthetic compound classified as a pyrrolo[2,3-d]pyrimidine nucleoside analogue. nih.govacs.org This class of compounds is characterized by a core structure where a pyrrole (B145914) ring is fused to a pyrimidine (B1678525) ring, with a ribose sugar attached, mimicking naturally occurring nucleosides. acs.orgsemanticscholar.org Specifically, 5-Bromotubercidin is an analogue of adenosine (B11128). asm.org The defining feature of this class, including 5-Bromotubercidin, is the replacement of the N7 nitrogen atom of the purine (B94841) ring with a carbon atom, making the five-membered ring more electron-rich. semanticscholar.org This structural modification can lead to altered interactions with enzymes and biological pathways. semanticscholar.org

Pyrrolo[2,3-d]pyrimidine nucleosides, including 5-Bromotubercidin, have been a subject of significant research due to their potential as inhibitors of various biological processes. researchgate.net They are known to be phosphorylated by cellular kinases and incorporated into RNA and DNA, thereby disrupting nucleic acid functions. semanticscholar.org The family of pyrrolo[2,3-d]pyrimidine nucleosides also includes naturally occurring antibiotics like tubercidin (B1682034), toyocamycin, and sangivamycin, which are known for their cytotoxic and antiviral activities. umich.edu

Historical Development and Derivation from Tubercidin

5-Bromotubercidin is a synthetic derivative of tubercidin, a naturally occurring antibiotic isolated from Streptomyces tubercidicus. nih.govnih.gov Tubercidin itself is a potent cytotoxic agent that interferes with numerous cellular processes. nih.gov The development of 5-Bromotubercidin arose from efforts to modify the structure of tubercidin to alter its biological activity and selectivity. nih.govasm.org

A direct method for the synthesis of 5-Bromotubercidin involves the bromination of tubercidin. nih.gov Reacting tubercidin with N-bromosuccinimide (NBS) in dimethylformamide (DMF) results in the formation of 5-Bromotubercidin. nih.govgoogle.com This direct halogenation at the 5-position of the pyrrolo[2,3-d]pyrimidine ring is a key synthetic step in its creation. nih.gov This modification has been shown to produce a compound that, while still biologically active, exhibits different properties compared to its parent compound, tubercidin. nih.gov For instance, while tubercidin is highly cytotoxic, 5-Bromotubercidin has been shown to reversibly inhibit cell growth and RNA synthesis. nih.govnih.gov

Significance as a Research Probe in Nucleoside Biology

5-Bromotubercidin has proven to be a valuable tool in molecular and cellular biology research, primarily due to its selective inhibitory effects. nih.gov One of its key characteristics is its ability to discriminate between cellular DNA-dependent RNA synthesis and viral RNA-dependent RNA synthesis. nih.gov At certain concentrations, it reversibly inhibits the synthesis of cellular mRNA and rRNA without affecting the replication of some RNA viruses, such as picornaviruses. nih.govasm.org This selectivity makes it a useful metabolic probe for studying the complex interactions between a host cell and an infecting virus. nih.gov

Furthermore, 5-Bromotubercidin is a potent inhibitor of adenosine kinase. nih.govasm.org This allows it to be used to modulate the cellular uptake and phosphorylation of other, more cytotoxic nucleoside analogues like tubercidin. nih.govasm.org By blocking the action of adenosine kinase, low concentrations of 5-Bromotubercidin can protect cells from the toxic effects of these other analogues. nih.gov This property has been utilized in studies to achieve selective inactivation of replicating viruses. nih.govasm.org Its ability to be incorporated into RNA and its interactions with various kinases also make it a subject of interest in studying enzyme kinetics and inhibitor design. nih.govpdbj.org

Interactive Data Tables

Table 1: Biochemical Properties of 5-Bromotubercidin

| Property | Value/Description | Reference |

| Chemical Name | 4-amino-5-bromo-7-beta-d-ribofuranosyl-pyrrolo [2,3-d]pyrimidine | nih.gov |

| Abbreviation | BrTu | nih.gov |

| Parent Compound | Tubercidin | nih.gov |

| Molecular Target | Adenosine Kinase | nih.gov |

| Inhibition Constant (Ki) for Adenosine Kinase | 0.93 µM | nih.gov |

| Michaelis Constant (Km) as substrate for Adenosine Kinase | 24 µM | nih.gov |

| Effect on Cellular Growth | Reversibly inhibits at 15 µM | nih.gov |

| Effect on Cellular RNA Synthesis (mRNA, rRNA) | Reversibly inhibits | nih.govnih.gov |

| Effect on Picornavirus RNA Synthesis | Not inhibited at 300 µM | nih.gov |

Table 2: Research Findings on 5-Bromotubercidin

| Research Area | Finding | Reference |

| Antiviral Research | Discriminates between viral RNA-dependent and cellular DNA-dependent RNA synthesis. | nih.gov |

| Used in combination with other nucleoside analogues for selective inactivation of replicating picornaviruses. | asm.org | |

| Enzyme Inhibition | Potent inhibitor of adenosine kinase. | nih.govresearchgate.net |

| Can modulate the cellular uptake of other cytotoxic adenosine analogues. | asm.org | |

| Cell Biology | Reversibly inhibits mammalian cell growth and synthesis of high-molecular-weight cellular RNA. | nih.gov |

| Enters the mammalian cell nucleotide pool through phosphorylation and is incorporated into RNA. | nih.gov | |

| Structural Biology | The crystal structure in complex with haspin kinase has been determined, revealing insights into inhibitor binding. | pdbj.org |

Structure

3D Structure

特性

IUPAC Name |

2-(4-amino-5-bromopyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrN4O4/c12-4-1-16(10-6(4)9(13)14-3-15-10)11-8(19)7(18)5(2-17)20-11/h1,3,5,7-8,11,17-19H,2H2,(H2,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWTPRQXZXQEKFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60943525 | |

| Record name | 5-Bromo-7-pentofuranosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60943525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21193-80-6 | |

| Record name | Tubercidin, 5-bromo- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103802 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Bromo-7-pentofuranosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60943525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways and Chemical Derivatization of 5 Bromotubercidin

Direct Bromination Methodologies for 5-Bromotubercidin Synthesis

The direct halogenation of the parent compound, tubercidin (B1682034), presents a primary route for the synthesis of 5-Bromotubercidin and its analogues.

N-Bromosuccinimide in DMF Conditions

A key method for the synthesis of 5-Bromotubercidin involves the direct bromination of tubercidin using N-Bromosuccinimide (NBS) in a solution of dimethylformamide (DMF). nih.govnih.govoup.com This reaction provides a direct pathway to obtaining 5-Bromotubercidin. nih.govnih.govoup.com The use of NBS as a brominating agent is a common strategy in the synthesis of halogenated nucleosides. fiu.edu

Influence of Reaction Conditions on Product Distribution (e.g., Potassium Acetate Buffering)

The conditions under which the bromination of tubercidin occurs significantly influence the distribution of the resulting products. When the reaction with N-Bromosuccinimide in DMF is buffered with potassium acetate, the major product formed is 6-bromotubercidin (B12819573) instead of 5-Bromotubercidin. nih.govnih.govoup.com In both buffered and unbuffered conditions, 5,6-dibromotubercidin (B12703888) is also formed, albeit in minor quantities. nih.govnih.govoup.com This demonstrates the critical role of reaction buffering in directing the regioselectivity of the halogenation on the pyrrolo[2,3-d]pyrimidine core. nih.govnih.govoup.comresearchgate.net

Synthesis of Related Halogenated Tubercidin Analogues

The methodologies for halogenating tubercidin extend to the synthesis of other important analogues, including chlorinated derivatives.

Generation of 5-Chlorotubercidin (B15481810) and 5,6-Dichlorotubercidin

The synthesis of chlorinated analogues of tubercidin can be achieved using N-chlorosuccinimide (NCS). The reaction of tubercidin with NCS leads to the formation of both 5-chlorotubercidin and 5,6-dichlorotubercidin. nih.govnih.govoup.com

Advanced Synthetic Approaches to Pyrrolo[2,3-d]pyrimidine Nucleosides

Beyond direct halogenation, broader synthetic strategies are employed to create a variety of pyrrolo[2,3-d]pyrimidine nucleosides. One advanced method involves the glycosylation of a pre-formed halogenated pyrrolo[2,3-d]pyrimidine base. oup.com This approach, which can utilize the sodium salt of the aglycon, has been shown to be effective for synthesizing 4,6-dihalogenated pyrrolo[2,3-d]pyrimidine nucleosides. oup.com For instance, the sodium salt of 4,6-dichloro- or 4,6-dibromo-2-methylthiopyrrolo[2,3-d]pyrimidine can be glycosylated with 2,3,5-tri-O-benzoyl-D-ribofuranosyl bromide to yield the corresponding N-glycosylated products. oup.com Such methods provide a versatile route to a wider range of substituted tubercidin analogues. oup.comtandfonline.com

Data Tables

Table 1: Products of Direct Halogenation of Tubercidin

| Halogenating Agent | Buffer | Major Product(s) | Minor Product(s) | Reference(s) |

| N-Bromosuccinimide (NBS) | None | 5-Bromotubercidin | 5,6-Dibromotubercidin | nih.gov, nih.gov, oup.com |

| N-Bromosuccinimide (NBS) | Potassium Acetate | 6-Bromotubercidin | 5,6-Dibromotubercidin | nih.gov, nih.gov, oup.com |

| N-Chlorosuccinimide (NCS) | Not Specified | 5-Chlorotubercidin, 5,6-Dichlorotubercidin | nih.gov, nih.gov, oup.com |

Sodium Salt Glycosylation Procedures for 7-Deazapurine Nucleosides

A cornerstone in the total synthesis of tubercidin and its analogs, including precursors for 5-Bromotubercidin, is the sodium salt glycosylation procedure. capes.gov.br This method has been found to be superior to other glycosylation techniques for the synthesis of halogenated 7-deazapurine nucleosides. nih.govoup.comoup.com The procedure is noted for its high yield, regioselectivity, and stereospecificity, ensuring the desired N7-glycosylation and the natural β-configuration of the resulting nucleoside. capes.gov.brnih.gov

The reaction involves the direct glycosylation of the sodium salt of a substituted pyrrolo[2,3-d]pyrimidine base with a protected ribofuranosyl halide. nih.gov For example, the sodium salt of 4,6-dichloro-2-methylthiopyrrolo[2,3-d]pyrimidine can be reacted with 2,3,5-tri-O-benzoyl-D-ribofuranosyl bromide to produce the corresponding N7-glycosylated intermediate in good yield. nih.govoup.com This intermediate serves as a versatile precursor, which can then be chemically modified to yield various tubercidin derivatives. nih.gov A key application of this method is the synthesis of tubercidin itself via an intermediate like 4-amino-6-chloro-2-methylthio-7-β-D-ribofuranosylpyrrolo[2,3-d]pyrimidine, which leads to 6-chlorotubercidin. nih.govoup.com

Table 1: Key Features of the Sodium Salt Glycosylation Procedure

| Feature | Description | Reference |

| Reactants | Sodium salt of a pyrrolo[2,3-d]pyrimidine base; Protected sugar halide (e.g., 2,3,5-tri-O-benzoyl-D-ribofuranosyl bromide). | nih.gov, oup.com |

| Key Advantage | Superior to other methods (e.g., fusion, Lewis acid catalyzed) for halogenated 7-deazapurine nucleosides. | nih.gov, oup.com |

| Stereochemistry | Stereospecific, leading to the β-anomer via a Walden inversion mechanism at the anomeric carbon. | nih.gov |

| Regioselectivity | Provides the desired N7-glycosylated product. | capes.gov.br |

| Utility | Provides a synthetic route to tubercidin, 2'-deoxytubercidin, and various 2,6-disubstituted derivatives. | nih.gov, nih.gov |

Routes to Substituted Tubercidin Derivatives

Beyond direct halogenation, various synthetic routes have been developed to access a wide array of substituted tubercidin derivatives, modifying the heterocyclic base at different positions.

One advanced method for introducing side chains at the C-5 position involves organometallic cross-coupling reactions. dtic.mil This strategy utilizes a 5-mercuritubercidin intermediate, which reacts with olefins in the presence of lithium palladium chloride to attach various structural groups at the C-5 position. dtic.mil

Modifications at the C-4 position have also been explored. The synthesis of 4-N-substituted tubercidin derivatives can be achieved through several pathways. nih.gov One route involves the alkylation of tubercidin at the N3 position, followed by a Dimroth rearrangement to yield the 4-N-isomer. nih.gov An alternative approach is the SNAr (Substitution Nucleophilic Aromatic) displacement of a fluoride (B91410) group from a 4-fluorotubercidin intermediate by an amine, such as benzylamine. nih.gov

The synthesis of multi-substituted derivatives is also well-documented. For instance, the bromination of 6-chlorotubercidin using bromine in a buffered acetic acid solution readily produces 4-amino-5-bromo-6-chloro-7-β-D-ribofuranosylpyrrolo[2,3-d]pyrimidine, a key disubstituted intermediate. oup.com These halogenated intermediates, produced via the sodium salt glycosylation method, are instrumental in preparing a variety of 2,6-disubstituted tubercidin derivatives. nih.govoup.com

Table 2: Synthetic Routes to Substituted Tubercidin Derivatives

| Position | Synthetic Method | Key Reagents/Intermediates | Resulting Derivative | Reference |

| C-5 | Direct Halogenation | N-Bromosuccinimide (NBS), DMF | 5-Bromotubercidin | nih.gov, oup.com |

| C-5 | Organometallic Coupling | 5-Mercuritubercidin, Olefins, LiPdCl₂ | C-5 alkyl/alkenyl tubercidins | dtic.mil |

| C-4 | SNAr Displacement | 4-Fluorotubercidin, Benzylamines | 4-N-Benzyltubercidin | nih.gov |

| C-5, C-6 | Sequential Halogenation | 6-Chlorotubercidin, Bromine | 5-Bromo-6-chlorotubercidin derivative | oup.com |

Design and Synthesis of Acyclic Halogenated Tubercidin Analogs

In an effort to modify the biological activity profile of tubercidin, researchers have designed and synthesized acyclic analogs where the ribose sugar moiety is replaced by a flexible, open chain. umich.edu A notable class of these compounds are the acyclic halogenated tubercidin analogs, which have the general structure of 4-amino-5-halo-7-[(2-hydroxyethoxy)methyl]pyrrolo[2,3-d]pyrimidines. umich.eduresearchgate.net

The synthesis of these analogs typically involves the coupling of a halogenated pyrrolo[2,3-d]pyrimidine base with an appropriate acyclic side chain. researchgate.net For example, 4-chloropyrrolo[2,3-d]pyrimidine can be coupled with (2-hydroxyethoxy)methyl bromide to form the core acyclic nucleoside structure. researchgate.net Subsequent modifications can introduce different halogens at the C-5 position.

Among these, 5-Bromo acyclic tubercidin (identified in studies as compound 102) has been highlighted as a potent compound. umich.edu The design objective for these analogs was to potentially reduce cytotoxicity while retaining biological activity compared to the parent nucleoside. umich.edu

Table 3: Examples of Acyclic Halogenated Tubercidin Analogs

| Compound Name/Identifier | General Structure | Halogen (X) | Reference |

| Acyclic Chloro Tubercidin (100) | 4-amino-5-X-7-[(2-hydroxyethoxy)methyl]pyrrolo[2,3-d]pyrimidine | Cl | umich.edu |

| Acyclic Bromo Tubercidin (102) | 4-amino-5-X-7-[(2-hydroxyethoxy)methyl]pyrrolo[2,3-d]pyrimidine | Br | umich.edu |

| Acyclic Iodo Tubercidin (104) | 4-amino-5-X-7-[(2-hydroxyethoxy)methyl]pyrrolo[2,3-d]pyrimidine | I | umich.edu |

Biochemical Mechanisms of Action of 5 Bromotubercidin

Inhibition of Adenosine (B11128) Kinase (ADK) Activity

5-Bromotubercidin (BrTu) is a synthetic analogue of the cytotoxic pyrrolopyrimidine ribonucleoside antibiotic tubercidin (B1682034). nih.gov A primary and well-characterized biochemical action of 5-Bromotubercidin is its potent inhibition of adenosine kinase (ADK), a key enzyme in the regulation of adenosine levels. nih.govnih.govfrontiersin.orgdoi.org ADK is responsible for the phosphorylation of adenosine to adenosine monophosphate (AMP), thereby controlling both intracellular and extracellular adenosine concentrations. frontiersin.orgdoi.org By inhibiting ADK, 5-Bromotubercidin effectively modulates cellular adenosine homeostasis, which has significant downstream effects on various cellular processes. nih.govembopress.org

5-Bromotubercidin as a Substrate and Potent Inhibitor of ADK

Research has demonstrated that 5-Bromotubercidin acts as both a substrate and a potent inhibitor of adenosine kinase. nih.gov This dual role is a key aspect of its biochemical profile. As a substrate, it can be phosphorylated by ADK, allowing it to enter the cellular nucleotide pool. nih.gov However, it simultaneously acts as a powerful inhibitor of the enzyme, indicating a strong interaction with the enzyme's active site. nih.gov This inhibitory action is significant because even at low concentrations, 5-Bromotubercidin can effectively block the activity of ADK. nih.gov The inhibition of ADK by 5-Bromotubercidin and its analogues, like 5-iodotubercidin (B1582133), has been a focal point of research for developing therapeutic agents that can modulate adenosine levels in a targeted manner. nih.gov

Kinetic Characterization of ADK Inhibition by 5-Bromotubercidin

Kinetic studies have provided quantitative insights into the interaction between 5-Bromotubercidin and adenosine kinase. It has been determined that 5-Bromotubercidin is a substrate for adenosine kinase with a Michaelis constant (Km) of 24 µM. nih.gov More notably, it is a potent inhibitor of the enzyme with an inhibition constant (Ki) of 0.93 µM. nih.gov This low Ki value underscores the high affinity of 5-Bromotubercidin for ADK and explains its efficacy as an inhibitor. The potent inhibitory nature of 5-Bromotubercidin on ADK is a cornerstone of its biological effects. nih.govnih.gov

| Parameter | Value (µM) | Description |

| Km | 24 | The concentration of 5-Bromotubercidin at which the enzymatic reaction rate is half of the maximum velocity, indicating its affinity as a substrate for adenosine kinase. |

| Ki | 0.93 | The inhibition constant, representing the concentration of 5-Bromotubercidin required to produce half-maximum inhibition, indicating its potency as an inhibitor of adenosine kinase. |

Impact on Cellular Nucleotide Metabolism and Pool Dynamics

The inhibition of adenosine kinase by 5-Bromotubercidin has profound consequences for cellular nucleotide metabolism and the dynamics of nucleotide pools. nih.govnih.gov By blocking the primary route of adenosine phosphorylation, 5-Bromotubercidin instigates a series of changes in the concentrations of adenosine and related nucleoside analogues within the cell. nih.govnih.gov

Modulation of Intracellular Adenosine Levels via ADK Inhibition

A direct consequence of ADK inhibition by 5-Bromotubercidin is the elevation of intracellular adenosine levels. nih.gov ADK is a crucial enzyme for clearing intracellular adenosine, and its inhibition leads to an accumulation of this nucleoside. frontiersin.orgdoi.org This increase in intracellular adenosine can, in turn, affect a variety of cellular functions that are regulated by adenosine, including signaling pathways and epigenetic processes. embopress.org The ability of 5-Bromotubercidin to modulate intracellular adenosine concentrations is a key mechanism underlying its broader biological activities. nih.gov

Mechanisms of RNA Synthesis Modulation

Beyond its effects on adenosine kinase and nucleotide pools, 5-Bromotubercidin also directly impacts the process of RNA synthesis. nih.gov As a nucleoside analogue, it can be incorporated into nucleic acids, leading to alterations in their synthesis and function. nih.gov

Research has shown that 5-Bromotubercidin enters the mammalian cell nucleotide pool through phosphorylation and is subsequently incorporated into RNA in its unmodified form. nih.gov This incorporation leads to the reversible inhibition of the synthesis of high-molecular-weight cellular RNA species, specifically messenger RNA (mRNA) and ribosomal RNA (rRNA), at a concentration of 15 µM. nih.gov Interestingly, at a much higher concentration of 300 µM, 5-Bromotubercidin does not inhibit the RNA synthesis of picornaviruses, indicating a selective effect on DNA-dependent RNA synthesis of cellular or viral origin, as opposed to viral RNA-dependent RNA synthesis. nih.gov This selective inhibition makes 5-Bromotubercidin a valuable tool for dissecting the different mechanisms of RNA synthesis in cell-virus systems. nih.gov

Reversible Inhibition of Cellular RNA Synthesis

5-Bromotubercidin (BrTu) acts as a reversible inhibitor of cellular RNA synthesis. nih.govtargetmol.com Studies have shown that at a concentration of 5 μg/ml, 5-Bromotubercidin effectively and reversibly blocks the synthesis of cellular messenger RNA (mRNA) and ribosomal RNA (rRNA). asm.org This inhibitory effect on the synthesis of high-molecular-weight cellular RNA, including mRNA and rRNA, has been observed at a concentration of 15 μM. nih.gov The reversibility of this inhibition is a key characteristic of its action. asm.orgnih.gov For instance, the inhibition of fibroblast growth and RNA synthesis by 5-Bromotubercidin has been demonstrated to be fully reversible. asm.org This compound is also known to inhibit the synthesis of heterogeneous nuclear RNA, which is a precursor to mRNA. capes.gov.br

Incorporation of 5-Bromotubercidin into RNA

5-Bromotubercidin is incorporated into RNA in an unmodified form after entering the mammalian cell nucleotide pool through phosphorylation. nih.gov This incorporation is a critical step in its mechanism of action. However, in the presence of mengovirus infection, the dynamics of its incorporation change. While 5-Bromotubercidin can block the incorporation of other nucleoside analogues like tubercidin (Tu) into the nucleic acids of uninfected cells, it does not completely prevent Tu incorporation into mengovirus RNA. asm.org This leads to the formation of functionally defective viral polynucleotides. asm.org

Differential Effects on DNA-directed vs. RNA-directed RNA Synthesis

A significant aspect of 5-Bromotubercidin's biochemical activity is its ability to discriminate between cellular DNA-directed RNA synthesis and viral RNA-directed RNA synthesis. nih.gov While it inhibits the synthesis of cellular RNA, which is a DNA-dependent process, it does not inhibit picornavirus RNA synthesis or its multiplication, even at concentrations as high as 300 μM. nih.gov This selectivity makes it a valuable tool for studying the relationship between a virus and its host cell. nih.gov The synthesis of viral RNA by an RNA-dependent RNA polymerase is not affected by drugs like actinomycin (B1170597) D, which block host cell DNA-directed RNA synthesis, highlighting the different mechanisms at play. youtube.com

Interaction with Protein Kinase A (PKA) in Specific Organisms (e.g., Trypanosoma brucei)

In the parasite Trypanosoma brucei, the agent causing African trypanosomiasis, Protein Kinase A (PKA) is a crucial enzyme. uni-muenchen.de Unlike its mammalian counterparts, this kinase is not activated by cAMP. uni-muenchen.denih.gov

Direct Activation of Trypanosomal PKA

Research has shown that 5-Bromotubercidin and other 7-deazaadenosine analogues can directly activate the PKA in T. brucei. nih.govresearchgate.net In vitro kinase assays using the recombinant T. brucei PKA holoenzyme confirmed that the agonistic effect of these analogues is due to direct interaction with the kinase. uni-muenchen.de The potency of activation by various tubercidin analogues was determined, with 5-Bromotubercidin showing an EC₅₀ value of 625 nM in an in vivo PKA reporter assay. nih.govresearchgate.net

Table 1: In Vitro Activation of T. brucei PKA by Tubercidin Analogues

| Compound | EC₅₀ (nM) |

|---|---|

| 5-Iodo-tubercidin (5-I-Tu) | > Toyocamycin |

| Toyocamycin (Toyo) | > 5-Bromo-tubercidin (5-Br-Tu) |

| 5-Bromo-tubercidin (5-Br-Tu) | > Tubercidin |

| Tubercidin | > Sangivamycin |

Source: nih.govresearchgate.net

Ligand Binding Characteristics within the PKAR Subunit

The regulatory subunit of PKA (PKAR) in T. brucei possesses two cyclic nucleotide binding (CNB) domains. uni-muenchen.denih.gov However, due to specific amino acid substitutions in the phosphate-binding cassette of these domains, it is not responsive to cAMP. uni-muenchen.de Instead, it binds to nucleoside analogues. nih.gov The interaction of these ligands with the PKAR subunit is crucial for the activation of the kinase. The binding of these nucleoside analogues to the CNB domains induces a conformational change, leading to the release and activation of the catalytic subunit. uni-muenchen.de

Cellular and Molecular Interactions of 5 Bromotubercidin

Modulation of Gene Expression and Cellular Functions

5-Bromotubercidin (BrTu) serves as a modulator of fundamental cellular processes, primarily through its reversible inhibition of RNA synthesis. nih.gov This property allows it to be used as a metabolic probe to distinguish between different types of nucleic acid synthesis. For instance, it can discriminate between viral RNA-dependent RNA synthesis, which it does not inhibit, and all forms of DNA-dependent RNA synthesis of both cellular and viral origin. nih.gov

The compound's influence extends to intercellular regulation. In research involving heterokaryons (fused cells from different lines), the pretreatment of melanocytes with 5 µg/ml of 5-Bromotubercidin prevented DNA synthesis in macrophage nuclei within the same fused cell. researchgate.net This occurred without affecting macrophage RNA synthesis, demonstrating that RNA synthesis in the melanocyte partner was essential for inducing DNA synthesis in the macrophage partner. researchgate.net This highlights 5-Bromotubercidin's ability to modulate cellular functions by selectively targeting the expression of genes necessary for processes like DNA replication. researchgate.net

Effects on Specific RNA Species Synthesis

5-Bromotubercidin is a known reversible inhibitor of RNA synthesis. dtic.mil After entering the cell, it is phosphorylated and incorporated into RNA in an unmodified form, leading to the disruption of RNA production. nih.gov

Cellular mRNA and rRNA Synthesis Inhibition

The compound specifically inhibits the synthesis of high-molecular-weight cellular RNA species. nih.gov At a concentration of 15 µM (5 µg/ml), 5-Bromotubercidin reversibly blocks the production of both cellular messenger RNA (mRNA) and ribosomal RNA (rRNA). nih.govasm.org This inhibition is a direct consequence of its incorporation into the cellular nucleotide pool and subsequent integration into nascent RNA chains. nih.gov

Heterogeneous Nuclear RNA (hnRNA) Synthesis Modulation

In addition to its effects on mRNA and rRNA, 5-Bromotubercidin is also a reversible inhibitor of heterogeneous nuclear RNA (hnRNA) synthesis. researchgate.netcapes.gov.br hnRNA represents the primary transcripts or pre-mRNAs in the nucleus before they undergo processing to become mature mRNA. By inhibiting hnRNA synthesis, 5-Bromotubercidin effectively halts the production of new mRNA at a very early stage. nih.govnih.gov

Influence on Cellular Proliferation in Research Models

The inhibitory effects of 5-Bromotubercidin on RNA synthesis directly translate to an influence on cell division. In research on L cell fibroblasts, the compound was found to reversibly inhibit cell proliferation. nih.gov A concentration of 5 µg/ml (15 µM) was sufficient to achieve a complete stoppage of cell growth. nih.gov Lower concentrations resulted in a correspondingly reduced level of inhibition, with a concentration of 0.5 µg/ml still permitting cell multiplication, albeit at a slower rate than in untreated control cultures. asm.orgnih.gov

| Concentration (µg/ml) | Concentration (µM) | Effect on Proliferation |

|---|---|---|

| 5 | 15 | Complete but reversible growth stoppage |

| 0.5 | 1.5 | Reduced rate of cell multiplication |

| 0 | 0 | Normal rate of cell multiplication (Control) |

Comparative Analysis of Nucleoside Transport System Interactions

The entry of hydrophilic nucleoside analogues like 5-Bromotubercidin into cells is dependent on specific membrane proteins known as nucleoside transporters (NTs). frontiersin.orgelifesciences.org These are broadly divided into two families: concentrative nucleoside transporters (CNTs) and equilibrative nucleoside transporters (ENTs). elifesciences.org

The full extent of 5-Bromotubercidin's interaction with these transport systems is an area of ongoing investigation. However, it has been suggested that its mechanism of action, particularly in selectively targeting virus-infected cells when used with other analogues, could involve an effect upon the nucleoside transport system. asm.org Comparative studies on related compounds provide context. For example, certain 6-N-benzylated 7-deazapurine nucleosides have demonstrated weak inhibition of the human equilibrative nucleoside transporter 1 (hENT1). fiu.edu Furthermore, research on Trypanosoma cruzi has shown that its TcrNT2 nucleoside transporter is capable of taking up Tubercidin (B1682034) and its analogues, confirming that specific transporters are indeed conduits for this class of compounds. nih.gov This suggests that the efficacy and cellular specificity of 5-Bromotubercidin may be influenced by the expression and affinity of various NT proteins in different cell types.

Spectrum of Biological Activities of 5 Bromotubercidin in Research Models

Antiviral Activities in Cellular Models.nih.govnih.govnih.govasm.org

5-Bromotubercidin (BrTu) is a synthetic analog of the cytotoxic pyrrolopyrimidine ribonucleoside antibiotic, tubercidin (B1682034). nih.gov It has demonstrated notable biological specificity and selectivity in research models. nih.gov The compound enters the mammalian cell's nucleotide pool through phosphorylation and is incorporated into RNA in an unmodified form. nih.gov

Inhibition of Picornavirus Replication (e.g., Mengovirus, Poliovirus).nih.govasm.orgwikipedia.org

While 5-Bromotubercidin can reversibly inhibit the growth of mammalian cells and the synthesis of cellular mRNA and rRNA at a concentration of 15 μM, it does not inhibit the RNA synthesis or multiplication of picornaviruses like Mengovirus at concentrations as high as 300 μM. nih.gov This characteristic allows it to discriminate between the host cell's DNA-dependent RNA synthesis and the virus's RNA-dependent RNA synthesis. nih.gov

In combination with tubercidin (Tu), 5-Bromotubercidin selectively and irreversibly inhibits the growth of Mengovirus in cultured cells. nih.govasm.org At a concentration of 5 μg/ml, 5-Bromotubercidin on its own reversibly blocks the synthesis of cellular mRNA and rRNA but does not affect Mengovirus RNA synthesis or its multiplication. nih.govasm.org However, when combined with tubercidin, it leads to the irreversible arrest of the virus's growth cycle. asm.org This is because 5-Bromotubercidin is a potent inhibitor of adenosine (B11128) kinase, and at low concentrations, it can block the phosphorylation of the more toxic tubercidin, thus protecting uninfected cells. nih.govasm.org In Mengovirus-infected cells, this inhibition of tubercidin phosphorylation is not complete, allowing for the incorporation of tubercidin into the viral RNA. asm.org This results in the creation of functionally defective viral polynucleotides that abort the virus's development cycle. asm.org

Similarly, HeLa cells infected with either Mengovirus or Poliovirus can be "cured" by exposure to a combination of 5-Bromotubercidin and tubercidin. nih.gov The "cured" cultures subsequently show resistance to superinfection by both the original infecting virus and the other picornavirus. nih.gov

Table 1: Effect of 5-Bromotubercidin on Picornavirus Replication

| Virus | Cell Line | Compound(s) | Concentration | Observed Effect | Reference |

| Mengovirus | L-929 cells | 5-Bromotubercidin | 300 μM | No inhibition of viral RNA synthesis or multiplication. | nih.gov |

| Mengovirus | L-929 cells | 5-Bromotubercidin + Tubercidin | 5 μg/ml (BrTu) | Selective and irreversible inhibition of virus growth. | nih.govasm.org |

| Poliovirus | HeLa cells | 5-Bromotubercidin + Tubercidin | 10 μg/ml (BrTu) + 20 μg/ml (Tu) | Cured cells of infection and induced resistance to superinfection. | nih.gov |

Effects on Rous Sarcoma Virus RNA and Virion Synthesis.nih.gov

Research on Rous sarcoma virus (RSV), a retrovirus, has also explored the effects of nucleoside analogues like 5-Bromotubercidin. nih.gov Studies on the effects of such analogues on virus synthesis have been a key area of investigation. nih.gov While specific data on the direct inhibition of RSV RNA and virion synthesis by 5-Bromotubercidin alone is limited in the provided results, the compound's known mechanism of being incorporated into RNA suggests a potential for interference with the retroviral life cycle, which involves an RNA genome. nih.govwikipedia.org

Role as a Selective Antiviral Agent via Viral Interference Mechanisms.nih.govnih.govasm.org

5-Bromotubercidin's selective antiviral activity is prominently demonstrated through a mechanism of viral interference. nih.govasm.org When used in combination with tubercidin, it selectively targets virus-infected cells. asm.org This selectivity arises from the differential metabolism of the compounds in infected versus uninfected cells. asm.org In uninfected cells, low concentrations of 5-Bromotubercidin protect against the cytotoxicity of tubercidin by inhibiting its phosphorylation. nih.govasm.org In contrast, in Mengovirus-infected cells, the incorporation of tubercidin into viral RNA is permitted, leading to the production of defective, non-functional virions. asm.org

The resulting "cured" cells exhibit resistance to subsequent infection by other picornaviruses, a phenomenon that is not attributed to interferon action but rather to a form of viral interference. nih.gov This interference is specific to picornaviruses, as the cured cells can still support the growth of other viruses like vaccinia virus, reovirus, and vesicular stomatitis virus. asm.org This suggests that the initial infection and treatment deplete or alter a host factor essential for the replication of picornaviruses. nih.gov

Antitumor Activities in In Vitro and Cellular Studies.nih.gov

The investigation of novel compounds for their ability to suppress tumor growth is a significant area of cancer research. nih.gov

Inhibition of Tumor Cell Growth.nih.gov

5-Bromotubercidin has been shown to reversibly inhibit the growth of mammalian fibroblast cells. nih.gov At a concentration of 15 μM, it effectively halts the growth of these cells. nih.gov This inhibitory effect is linked to its ability to block the synthesis of high-molecular-weight cellular RNA species, specifically mRNA and rRNA. nih.gov

Structure Activity Relationship Sar Studies of 5 Bromotubercidin and Its Analogues

Impact of Halogenation at the 5-Position of the Pyrrolo[2,3-d]pyrimidine Ring

Halogenation at the 5-position of the pyrrolo[2,3-d]pyrimidine ring has been shown to significantly influence the biological activity of tubercidin (B1682034) analogues. The introduction of a bromine atom to create 5-Bromotubercidin is a key modification that alters its properties. nih.gov Studies have shown that the presence of a bromine atom at the 5-position can have a moderate impact on the compound's activity. mdpi.com

The nature of the halogen at this position plays a crucial role. For instance, the direct bromination of tubercidin with N-bromosuccinimide (NBS) in dimethylformamide (DMF) yields 5-bromotubercidin. google.com In contrast, direct fluorination of the pyrrolo[2,3-d]pyrimidine nucleoside is often unsuccessful, leading to no reaction or cleavage of the glycosidic bond. google.com This highlights the specific influence of bromine in creating a stable and active analogue.

The introduction of halogens at the 5-position generally enhances cytotoxic effects, although it may also increase toxicity. This trade-off is a critical consideration in the development of these compounds as therapeutic agents.

Comparative Analysis with Tubercidin and Other Halogenated Analogues (e.g., 5-Iodotubercidin (B1582133), 6-Bromotubercidin)

Comparing 5-Bromotubercidin with its parent compound, tubercidin, and other halogenated analogues reveals important SAR insights. Tubercidin itself is a highly cytotoxic pyrrolo[2,3-d]pyrimidine ribonucleoside antibiotic that interferes with numerous cellular processes. nih.gov

In comparison to 5-iodotubercidin, another 5-halogenated analogue, both compounds exhibit potent biological activities but with some differences. For instance, both 5-bromotubercidin and 5-iodotubercidin are potent inhibitors of adenosine (B11128) kinase. nih.gov In a study comparing their effects on L1210 tumor cells, 5-iodotubercidin showed activity at concentrations greater than 10 μM, while tubercidin was active at 2-3 μM. google.com 5-fluorotubercidin, another analogue, showed even greater anti-proliferative toxicity against these cells at 1 μM, while exhibiting reduced toxicity in fibroblast cells compared to tubercidin. google.com

The position of the halogen atom is also critical. Direct bromination of tubercidin with NBS in a potassium acetate-buffered medium results in 6-bromotubercidin (B12819573), demonstrating that reaction conditions can direct the position of halogenation and thus alter the resulting biological activity. google.com

SAR in Adenosine Kinase Inhibition

5-Bromotubercidin and its analogues are notable for their potent inhibition of adenosine kinase (AK). nih.gov This inhibition is a key aspect of their mechanism of action. 5-Bromotubercidin itself is both a substrate and a potent inhibitor of adenosine kinase, with a Michaelis constant (Km) of 24 μM and an inhibition constant (Ki) of 0.93 μM. nih.gov

SAR studies have shown that modifications at the 5-position and the 5'-position of the ribose sugar significantly impact AK inhibition. For instance, 5'-amino-5'-deoxy analogues of 5-bromo- and 5-iodotubercidins are among the most potent AK inhibitors reported, with IC50 values less than 0.001 μM. nih.gov This indicates that the presence of the 5'-amino group dramatically enhances the inhibitory activity compared to the parent compounds.

Starting with 5-iodotubercidin (IC50 = 0.026 μM) as a lead inhibitor, various pyrrolo[2,3-d]pyrimidine nucleoside analogues were synthesized. nih.gov This systematic approach to modifying the structure has led to the discovery of highly potent adenosine kinase inhibitors. nih.gov

| Compound | Target | IC50 (μM) |

| 5-Bromotubercidin | Adenosine Kinase | 0.93 (Ki) |

| 5-Iodotubercidin | Adenosine Kinase | 0.026 |

| 5'-Amino-5'-deoxy-5-bromotubercidin | Adenosine Kinase | <0.001 |

| 5'-Amino-5'-deoxy-5-iodotubercidin | Adenosine Kinase | <0.001 |

SAR for Protein Kinase A Activation

The interaction of 5-Bromotubercidin analogues with protein kinases, including Protein Kinase A (PKA), is another important area of SAR investigation. While specific data on 5-Bromotubercidin's direct activation of PKA is limited, the broader class of purine (B94841) analogues is known to interact with various kinases. For example, 5-iodotubercidin has been identified as a general protein kinase inhibitor, affecting PKA with an IC50 value in the range of 5-10 μM.

The structural features that confer kinase inhibitory activity often involve the purine-like core, which mimics the natural ligand ATP. Modifications to the pyrrolo[2,3-d]pyrimidine scaffold can alter the binding affinity and selectivity for different kinases.

Influence of Modifications on Nucleic Acid Synthesis Inhibition

5-Bromotubercidin demonstrates selective inhibition of nucleic acid synthesis. It is incorporated into RNA and subsequently inhibits the synthesis of high-molecular-weight cellular RNA, such as mRNA and rRNA, at a concentration of 15 μM. nih.gov However, it does not inhibit picornavirus RNA synthesis, indicating a discrimination between cellular DNA-dependent RNA synthesis and viral RNA-dependent RNA synthesis. nih.gov

Modifications at the C-5 position of pyrimidine (B1678525) nucleosides, including halogenation, are known to enhance their biological activity, including anticancer and antiviral properties. researchgate.net These modifications can affect how the nucleoside analogues are processed by cellular enzymes and incorporated into nucleic acids. The incorporation of these modified nucleosides into DNA or RNA can lead to the termination of chain elongation or the production of non-functional genetic material. mdpi.com

The ability of 5-Bromotubercidin to be phosphorylated and incorporated into RNA is a key feature of its mechanism. nih.gov This contrasts with some other analogues where modifications may prevent such metabolic activation.

Rational Design of Acyclic Tubercidin Analogues for Specific Activities

The rational design of nucleoside analogues extends to the development of acyclic versions, where the ribose sugar ring is opened. This approach aims to create compounds with improved pharmacological properties, such as increased metabolic stability or altered target specificity. mdpi.com Acyclic nucleosides, like ganciclovir (B1264) and acyclovir, have proven successful as antiviral drugs. nih.govplos.org

While specific research on acyclic 5-Bromotubercidin is not extensively detailed in the provided context, the principles of rational design are applied to tubercidin analogues more broadly. mdpi.comnih.govplos.org The goal is to design molecules that can still be recognized by viral or cellular kinases for activation but may have different effects on nucleic acid synthesis or other cellular processes. For instance, the design of acyclic tubercidin analogues could be explored to enhance their selectivity for viral enzymes over host enzymes, potentially reducing toxicity.

Advanced Research Methodologies and Applications of 5 Bromotubercidin

Utilization as a Metabolic Probe for Cell-Virus Relationships

5-Bromotubercidin has proven to be a valuable metabolic probe for dissecting the intricate relationship between host cells and viruses. nih.gov Its selective action on cellular versus viral processes allows researchers to investigate the dependencies of viral replication on host cell metabolism. frontiersin.orgfrontiersin.orgimmunology.org

Studies have shown that 5-Bromotubercidin can reversibly inhibit the growth of mammalian cells and the synthesis of cellular mRNA and rRNA at a concentration of 15 μM. nih.gov However, even at a much higher concentration of 300 μM, it does not inhibit the RNA synthesis or multiplication of picornaviruses. nih.gov This differential effect enables researchers to specifically block host cell transcription while observing the progression of viral replication, thereby identifying the host cell factors essential for the viral life cycle. nih.gov The compound's ability to discriminate between viral RNA-dependent and cellular DNA-dependent RNA synthesis makes it a critical tool for studying viral-host interactions. nih.gov

Employment in Studies of Signal Transduction Pathways

The compound is also utilized in the study of signal transduction pathways, which are complex systems that govern cellular responses to external stimuli. albert.iokhanacademy.orgcolorado.edu By observing how 5-Bromotubercidin affects these pathways, researchers can gain insights into the mechanisms that regulate cell growth, differentiation, and apoptosis.

For instance, 5-Bromotubercidin's impact on ribonucleotide reductase gene expression has been studied in the context of malignant H-ras transformed cell lines. nih.gov These studies revealed that stimulators of the protein kinase A and protein kinase C signal pathways can synergistically affect the expression of the R1 and R2 genes of ribonucleotide reductase, and this effect is correlated with H-ras expression levels. nih.gov Such research demonstrates how 5-Bromotubercidin can be used to unravel the complex interplay between different signaling cascades in both normal and diseased cells. nih.govnih.gov

Biochemical Assay Development

Biochemical assays are fundamental tools for drug discovery and molecular biology, allowing for the measurement of enzyme activity and the screening of potential inhibitors. patsnap.combellbrooklabs.comrsc.org 5-Bromotubercidin has been instrumental in the development of various biochemical assays.

In vitro Adenosine (B11128) Kinase Inhibition Assays

5-Bromotubercidin is a potent inhibitor of adenosine kinase (ADK), an enzyme that plays a crucial role in regulating adenosine levels. nih.govnih.gov This inhibitory property is harnessed in in vitro assays to screen for other potential ADK inhibitors. novocib.com The compound serves as a reference inhibitor in these assays, which are often based on measuring the phosphorylation of a substrate by ADK. researchgate.net

In a typical assay, the activity of ADK is measured in the presence and absence of test compounds, with 5-Bromotubercidin used as a positive control for inhibition. novocib.com The concentration of 5-Bromotubercidin that produces 50% inhibition (IC50) is a key parameter used to compare the potency of new inhibitors. rndsystems.com For example, 5-iodotubercidin (B1582133), a related compound, has an IC50 of 26 nM for adenosine kinase. tocris.com

In vitro Protein Kinase Activity Assays

The compound's utility extends to the study of other kinases. reactionbiology.combmglabtech.com 5-Iodotubercidin, a derivative of 5-Bromotubercidin, has been shown to inhibit a range of protein kinases, including protein kinase A (PKA), protein kinase C (PKC), and casein kinase 1 and 2 (CK1 and CK2). rndsystems.comtocris.com This broad-spectrum inhibitory activity makes it a useful tool in in vitro protein kinase activity assays to understand the role of these enzymes in various cellular processes. nih.govthermofisher.com

These assays often employ radiolabeled ATP to measure the transfer of a phosphate (B84403) group to a substrate by the kinase. youtube.com The inhibition of this transfer by compounds like 5-iodotubercidin provides a measure of their inhibitory potency against specific kinases. echelon-inc.com

| Kinase | IC50 of 5-Iodotubercidin (μM) |

| Casein Kinase 1 (CK1) | 0.4 |

| Insulin Receptor Tyrosine Kinase | 3.5 |

| Phosphorylase Kinase | 5-10 |

| Protein Kinase A (PKA) | 5-10 |

| Casein Kinase 2 (CK2) | 10.9 |

| Protein Kinase C (PKC) | 27.7 |

| This table presents the half-maximal inhibitory concentration (IC50) values of 5-Iodotubercidin for various protein kinases. rndsystems.comtocris.com |

Radiochemical-Based Assays for Nucleoside Phosphorylation

Radiochemical-based assays are highly sensitive methods used to study the phosphorylation of nucleosides. mdpi.com 5-Bromotubercidin, as a substrate and inhibitor of adenosine kinase, is central to such assays. nih.gov These assays typically involve incubating cells or cell extracts with a radiolabeled nucleoside, such as [3H]adenosine, and measuring the formation of radiolabeled nucleotides.

The ability of 5-Bromotubercidin to inhibit the phosphorylation of other nucleosides is a key aspect of these assays. nih.gov For example, low concentrations of 5-Bromotubercidin can block the phosphorylation and cellular uptake of more toxic nucleoside analogues like tubercidin (B1682034). nih.govnih.gov This protective effect is directly related to its potent inhibition of adenosine kinase. nih.gov

Cellular Uptake and Metabolism Studies

Understanding how a compound is taken up and metabolized by cells is crucial for interpreting its biological effects. imrpress.com Studies on 5-Bromotubercidin have revealed important details about its transport and metabolic fate. nih.govnih.govsnmjournals.org

Research has shown that 5-Bromotubercidin enters the mammalian cell nucleotide pool through phosphorylation by adenosine kinase. nih.gov It is then incorporated into RNA in its unmodified form. nih.gov The efficiency of this process can be modulated by other nucleosides and transport inhibitors.

For instance, studies with [125I]-5-iodotubercidin, a radiolabeled analog, have shown that its uptake in SKOV-3 cells is dose-dependently blocked by adenosine. snmjournals.org Interestingly, inhibitors of equilibrative nucleoside transporters (ENTs) like dipyridamole (B1670753) and nitrobenzylthioinosine are much less effective at blocking [125I]-5-iodotubercidin uptake compared to their potent inhibition of [3H]adenosine uptake. snmjournals.org Furthermore, the uptake of [125I]-5-iodotubercidin is significantly reduced in the absence of sodium, suggesting the involvement of a sodium-dependent transport mechanism, in addition to ENTs. snmjournals.org

| Compound | Cellular Uptake Inhibition | Transport Mechanism |

| [3H]adenosine | Potently inhibited by dipyridamole and NBMPR at nanomolar concentrations. | Primarily Equilibrative Nucleoside Transporters (ENTs). snmjournals.org |

| [125I]-5-iodotubercidin | Required >1000x higher concentrations of dipyridamole and NBMPR for inhibition. | Both ENT and sodium-dependent mechanisms. snmjournals.org |

| This table compares the cellular uptake mechanisms of [3H]adenosine and [125I]-5-iodotubercidin in SKOV-3 cells. snmjournals.org |

Application in Nucleic Acid Synthesis Studies (e.g., RNA Analysis, Hybridization)

5-Bromotubercidin (BrTu) serves as a valuable tool in the study of nucleic acid synthesis, particularly in the analysis of RNA. nih.gov As a synthetic analog of the cytotoxic ribonucleoside antibiotic tubercidin, BrTu exhibits selective effects on RNA synthesis. nih.gov

RNA Analysis:

Research has demonstrated that 5-bromotubercidin is a reversible inhibitor of RNA synthesis in eukaryotic cells. dtic.miloup.comoup.comnih.gov Specifically, it inhibits the synthesis of high-molecular-weight cellular RNA species, including messenger RNA (mRNA) and ribosomal RNA (rRNA). nih.govcapes.gov.br This inhibitory effect is achieved through its phosphorylation and subsequent incorporation into RNA in an unmodified form. nih.gov

A key application of 5-bromotubercidin in RNA analysis is its ability to differentiate between cellular DNA-directed and viral RNA-directed RNA synthesis. nih.gov Studies have shown that while it inhibits cellular RNA synthesis, it does not affect the replication of picornavirus RNA. nih.gov This selective inhibition makes it a useful metabolic probe for investigating cell-virus interactions. nih.gov

The inhibitory properties of 5-bromotubercidin on RNA synthesis have been utilized in various research contexts. For instance, it has been used to study muscle differentiation in cell culture, where it was found to reversibly inhibit the synthesis of both ribosomal RNA and heterogeneous nuclear RNA, as well as mRNA. capes.gov.br Furthermore, it has been shown to block the synthesis of Rous sarcoma virus RNA. researchgate.net

The following table summarizes the key findings regarding the application of 5-Bromotubercidin in RNA analysis:

| Research Area | Key Finding | Reference |

| RNA Synthesis Inhibition | Reversible inhibitor of high-molecular-weight cellular RNA (mRNA, rRNA). | nih.govdtic.miloup.comcapes.gov.br |

| Mechanism of Action | Phosphorylated and incorporated into RNA. | nih.gov |

| Selective Inhibition | Differentiates between cellular DNA-directed and viral RNA-directed RNA synthesis. | nih.gov |

| Cell-Virus Interaction Studies | Acts as a metabolic probe to study the relationship between cells and viruses. | nih.gov |

| Muscle Differentiation | Inhibits rRNA, heterogeneous nuclear RNA, and mRNA synthesis in muscle cell cultures. | capes.gov.br |

| Virology | Blocks the synthesis of Rous sarcoma virus RNA. | researchgate.net |

Hybridization:

In the context of nucleic acid hybridization, 5-bromotubercidin's impact on RNA synthesis is a critical consideration. Hybridization studies often rely on the analysis of specific RNA populations. nih.gov For example, research on neuroblastoma cells used hybridization kinetics with complementary DNA (cDNA) to measure the sequence complexity of poly(A)-RNA populations under different conditions. nih.gov The ability of 5-bromotubercidin to modulate RNA synthesis allows researchers to investigate changes in the complexity and relative abundance of different RNA sequences. nih.gov

Furthermore, studies involving acyclic halogenated tubercidin analogs, including a 5-bromo derivative, have utilized DNA hybridization to quantify the inhibition of viral DNA synthesis. umich.edu While this study focused on DNA, the principle of using hybridization to measure the effects of nucleoside analogs on nucleic acid synthesis is directly applicable to RNA studies involving 5-bromotubercidin.

Techniques for Analyzing Cell Cycle Progression in Research Models

The analysis of cell cycle progression is crucial in understanding the effects of compounds like 5-bromotubercidin on cellular proliferation. Various techniques are employed to monitor how cells move through the different phases of the cell cycle (G0/G1, S, and G2/M). wikipedia.orgwikipedia.org

One of the most common methods for cell cycle analysis is flow cytometry . wikipedia.orgcapes.gov.brwisc.edu This technique involves staining cells with a fluorescent dye that binds quantitatively to DNA, such as propidium (B1200493) iodide (PI) or 4',6-diamidino-2-phenylindole (DAPI). wikipedia.orgwisc.edu The fluorescence intensity of the stained cells is proportional to their DNA content, allowing for the differentiation of cells in the G0/G1 phase (2N DNA content), S phase (intermediate DNA content), and G2/M phase (4N DNA content). wikipedia.orgmdpi.com

To specifically identify cells undergoing DNA synthesis (S phase), researchers often use nucleoside analogs that are incorporated into newly synthesized DNA. A widely used analog is 5-bromo-2'-deoxyuridine (BrdU) . wikipedia.orgmdpi.comnih.gov After incorporation, BrdU can be detected using specific antibodies, allowing for the precise quantification of S-phase cells. nih.gov More recently, 5-ethynyl-2'-deoxyuridine (EdU) has emerged as an alternative to BrdU, offering a more streamlined detection method based on click chemistry that does not require harsh DNA denaturation steps. wikipedia.orgnih.gov

The following table outlines common techniques for analyzing cell cycle progression:

| Technique | Principle | Analogs/Dyes Used | Key Information Provided |

| Flow Cytometry | Measures the fluorescence intensity of DNA-binding dyes to determine DNA content. wikipedia.orgwisc.edu | Propidium Iodide (PI), DAPI, Hoechst 33342. wikipedia.orgwisc.edu | Percentage of cells in G0/G1, S, and G2/M phases of the cell cycle. wikipedia.org |

| BrdU Labeling | Incorporation of the thymidine (B127349) analog BrdU into newly synthesized DNA during S phase, followed by antibody-based detection. mdpi.comnih.gov | 5-bromo-2'-deoxyuridine (BrdU). mdpi.com | Identifies and quantifies the population of cells actively replicating their DNA. nih.gov |

| EdU Labeling | Incorporation of the thymidine analog EdU into newly synthesized DNA, detected via a copper-catalyzed click reaction. wikipedia.orgnih.gov | 5-ethynyl-2'-deoxyuridine (EdU). wikipedia.org | Provides a more efficient and less harsh method for detecting S-phase cells compared to BrdU. nih.gov |

| Combined Staining | Simultaneous use of a DNA content dye and a nucleoside analog. nih.gov | BrdU and Hoechst 33258, Ethidium Bromide. nih.gov | Correlates DNA content with active DNA synthesis, providing a more detailed analysis of cell cycle kinetics. nih.gov |

In studies involving 5-bromotubercidin, these techniques can be applied to assess its impact on cell cycle progression. For instance, flow cytometry can reveal if the compound causes an arrest at a specific phase of the cell cycle. capes.gov.br Research on other nucleoside analogs has demonstrated the use of flow cytometry to show a block in the mid-S phase of the cell cycle. umich.edu By employing these methodologies, researchers can gain a detailed understanding of the mechanisms by which 5-bromotubercidin influences cell proliferation and division.

Future Research Directions and Unresolved Questions

Elucidation of Broader Cellular Targets and Downstream Effects

Current knowledge indicates that 5-Bromotubercidin is phosphorylated and incorporated into cellular RNA, leading to a reversible inhibition of mRNA and rRNA synthesis. nih.gov However, the full spectrum of its cellular targets and the subsequent downstream consequences are not yet fully understood. Future research should aim to identify all the cellular kinases that can phosphorylate 5-Bromotubercidin and the range of RNA polymerases it affects. Investigating its impact on other cellular processes, such as signal transduction pathways and cell cycle regulation, will provide a more comprehensive picture of its biological effects. For instance, studies have shown that it can prevent macrophage DNA synthesis in heterokaryons, suggesting a role in regulating DNA replication under specific cellular contexts. researchgate.net

Comprehensive Analysis of Molecular Interactions Beyond Primary Enzymes

5-Bromotubercidin is a known substrate and potent inhibitor of adenosine (B11128) kinase. nih.gov While this interaction is crucial for its activity, a comprehensive analysis of its binding to other cellular proteins is needed. Understanding its molecular interactions with a wider array of enzymes, transcription factors, and regulatory proteins will shed light on its specificity and potential off-target effects. Advanced techniques such as proteomics and structural biology could be employed to identify and characterize these interactions at a molecular level.

Development of Novel 5-Bromotubercidin Analogues with Enhanced Selectivity

The development of analogues of tubercidin (B1682034), including 5-halogen substituted derivatives like 5-Bromotubercidin, has been a strategy to reduce cytotoxicity while retaining desired biological activity. umich.edu Future research should focus on the rational design and synthesis of new 5-Bromotubercidin analogues. Modifications to the ribose sugar or the pyrrolopyrimidine base could lead to compounds with enhanced selectivity for specific viral or cellular targets. nih.gov For example, acyclic analogues of tubercidin have shown promising activity against human cytomegalovirus (HCMV). umich.edu The goal would be to create derivatives with improved therapeutic indices, maximizing their desired effects while minimizing potential toxicity.

Deeper Investigation into Mechanisms of Viral Interference

A fascinating aspect of 5-Bromotubercidin is its role in a novel form of viral interference. asm.orgnih.gov It has been shown to selectively and irreversibly inhibit the growth of picornaviruses like mengovirus when used in combination with tubercidin, without harming uninfected host cells. nih.gov The precise mechanisms underlying this viral interference are not fully elucidated but appear to be distinct from interferon-based responses. nih.gov Future studies should delve deeper into how 5-Bromotubercidin, in concert with other nucleoside analogues, creates an intracellular environment that is hostile to viral replication. This could involve the depletion of essential host factors required for viral gene expression. nih.gov Understanding this phenomenon could lead to new antiviral strategies that are less prone to the development of viral resistance. wikipedia.orgaah.orgscienceopen.com

Exploration of New Therapeutic Avenues in Pre-clinical Models

The unique properties of 5-Bromotubercidin suggest its potential for various therapeutic applications. Its ability to be selectively activated in certain contexts makes it a candidate for targeted therapies. Pre-clinical studies in animal models are warranted to explore its efficacy in treating various diseases. For instance, its ability to activate protein kinase A (PKA) in Trypanosoma suggests its potential as a lead compound for developing new treatments for trypanosomal diseases. uni-muenchen.deresearchgate.netnih.gov Furthermore, its potential as an anticancer agent, given its relationship to other cytotoxic nucleoside analogues, should be investigated in relevant pre-clinical cancer models. nih.gov The development of advanced in vitro models that can replicate in vivo responses could also accelerate the pre-clinical evaluation of 5-Bromotubercidin and its analogues. drugtargetreview.com

Q & A

Q. What experimental methodologies are recommended for synthesizing and characterizing 5-Bromotubercidin in the laboratory?

To synthesize 5-Bromotubercidin, researchers often employ nucleoside analog synthesis techniques, such as bromination of tubercidin derivatives under controlled conditions (e.g., using N-bromosuccinimide in anhydrous solvents). Characterization requires nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment (>95%), and mass spectrometry (MS) for molecular weight validation. Researchers should cross-reference synthetic protocols with existing literature to ensure reproducibility and document reaction yields and purity metrics systematically .

Q. How can researchers validate the biological activity of 5-Bromotubercidin in adenosine kinase inhibition assays?

Standard adenosine kinase inhibition assays involve incubating the enzyme with 5-Bromotubercidin and measuring residual activity via radioactive ATP incorporation or fluorescence-based methods. Controls should include a positive inhibitor (e.g., 5-iodotubercidin) and vehicle-only samples. Dose-response curves (IC50 calculations) and kinetic studies (Ki values) are critical for potency evaluation. Researchers must account for enzyme source variations (e.g., human vs. murine isoforms) and validate results across independent replicates .

Q. What are the key considerations for selecting cell lines to study 5-Bromotubercidin’s cytotoxic effects?

Cell line selection depends on the research objective:

- Cancer models : Use lines with documented adenosine kinase expression (e.g., HeLa, MCF-7) to assess antiproliferative effects.

- Resistance studies : Include lines with differential nucleoside transporter activity to evaluate uptake dependency.

Baseline adenosine kinase activity should be quantified via Western blot or qPCR. Researchers must standardize culture conditions (e.g., serum concentration, passage number) to minimize variability .

Advanced Research Questions

Q. How can contradictory data on 5-Bromotubercidin’s efficacy across different in vitro models be systematically resolved?

Contradictions often arise from methodological disparities (e.g., assay sensitivity, compound solubility). A scoping review framework (Arksey & O’Malley, 2005) can be applied:

Identify variables : Compare cell line origins, assay durations, and 5-Bromotubercidin concentrations.

Meta-analysis : Pool data from published studies to identify trends using statistical tools (e.g., R or Python).

Experimental replication : Conduct side-by-side assays under harmonized conditions.

Addressing batch-to-batch variability in compound synthesis and normalizing data to internal controls (e.g., housekeeping genes) are critical .

Q. What strategies optimize the pharmacokinetic profiling of 5-Bromotubercidin in preclinical in vivo models?

Key steps include:

- Dosing regimen : Use staggered administration (e.g., single vs. multiple doses) to assess plasma half-life.

- Analytical methods : Employ LC-MS/MS for quantifying plasma/tissue concentrations, ensuring calibration with deuterated internal standards.

- Tissue distribution : Autoradiography or whole-body imaging post-radiolabeled compound administration.

Researchers should integrate physiologically based pharmacokinetic (PBPK) modeling to predict human dosing and cross-validate findings with in vitro liver microsome stability data .

Q. How can researchers design experiments to elucidate off-target effects of 5-Bromotubercidin in transcriptomic studies?

Utilize multi-omics approaches:

- RNA-seq : Compare treated vs. untreated cells to identify differentially expressed genes, focusing on pathways beyond adenosine metabolism (e.g., DNA repair, apoptosis).

- Chemical proteomics : Employ affinity-based pull-down assays with 5-Bromotubercidin-conjugated beads to capture interacting proteins.

Validate hits via CRISPR/Cas9 knockout models and orthogonal assays (e.g., thermal shift assays for binding confirmation). Statistical rigor (e.g., Benjamini-Hochberg correction for false discovery rates) is essential .

Q. What methodologies address the challenges of 5-Bromotubercidin’s stability in long-term storage or biological matrices?

Stability studies should assess:

- Thermal degradation : Store aliquots at -80°C, -20°C, and 4°C; analyze degradation via HPLC at intervals.

- Matrix effects : Spike 5-Bromotubercidin into plasma/lysates and measure recovery rates.

Use stabilizers (e.g., antioxidants like ascorbic acid) in buffer formulations and validate storage conditions through accelerated stability testing (ICH guidelines). Document lot-specific stability profiles to guide experimental timelines .

Methodological Guidance for Data Interpretation

Q. How should researchers approach conflicting results in 5-Bromotubercidin’s dose-response relationships between enzymatic and cellular assays?

Discrepancies may stem from cellular uptake efficiency or compensatory pathways. Solutions include:

- Transport inhibition : Co-treat with nucleoside transport blockers (e.g., dipyridamole) to isolate intracellular effects.

- Pathway enrichment analysis : Use tools like Gene Set Enrichment Analysis (GSEA) to identify bypass mechanisms in cellular models.

Correlate enzymatic IC50 values with cellular EC50 and adjust for membrane permeability using logP calculations .

Q. What statistical frameworks are robust for analyzing synergistic effects of 5-Bromotubercidin in combination therapies?

Apply the Chou-Talalay method to calculate combination indices (CI) via CompuSyn software. Key parameters:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。